molecular formula C7H5N2NaO2S B13163121 Sodium 1H-pyrrolo[2,3-b]pyridine-3-sulfinate

Sodium 1H-pyrrolo[2,3-b]pyridine-3-sulfinate

Cat. No.: B13163121
M. Wt: 204.18 g/mol
InChI Key: YYUTXJVHUYHUIX-UHFFFAOYSA-M
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Description

Sodium 1H-pyrrolo[2,3-b]pyridine-3-sulfinate is a chemical compound that belongs to the class of pyrrolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The unique structure of this compound makes it a valuable compound for various scientific research applications.

Preparation Methods

The synthesis of Sodium 1H-pyrrolo[2,3-b]pyridine-3-sulfinate typically involves several steps, starting from readily available starting materials. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. The reaction conditions often involve the use of strong bases and solvents to facilitate the cyclization process. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity of the final product .

Chemical Reactions Analysis

Sodium 1H-pyrrolo[2,3-b]pyridine-3-sulfinate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Scientific Research Applications

Sodium 1H-pyrrolo[2,3-b]pyridine-3-sulfinate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Sodium 1H-pyrrolo[2,3-b]pyridine-3-sulfinate involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. The compound may also interact with cellular receptors, modulating signal transduction pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Sodium 1H-pyrrolo[2,3-b]pyridine-3-sulfinate can be compared with other similar compounds, such as:

Biological Activity

Sodium 1H-pyrrolo[2,3-b]pyridine-3-sulfinate is a sulfinic acid derivative of the pyrrolo[2,3-b]pyridine framework, which is characterized by its bicyclic structure containing nitrogen atoms. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition.

Structural Characteristics

The presence of the sulfinyl group (-SO₂-) attached to the pyridine ring enhances the compound's reactivity and biological activity. The unique structural features contribute to its interaction with various biological targets, making it a subject of interest for therapeutic applications.

Compound Name Structure Type Key Features
This compoundSulfinic acid derivativeSulfinyl group enhances reactivity
1H-Pyrrolo[2,3-b]pyridineBicyclic heterocycleBasic structure without sulfinyl group
1H-Pyrazolo[3,4-b]pyridineBicyclic heterocycleContains a pyrazole ring; different reactivity
7-AzaindoleNitrogen-containing heterocycleLacks the pyrrolopyridine framework

Biological Activity

Research indicates that this compound exhibits significant biological activity through various mechanisms:

  • Inhibition of Kinases : Compounds derived from this framework have been identified as inhibitors of SGK-1 kinase, which is implicated in various diseases. Inhibiting SGK-1 can be beneficial for treating disorders related to its dysregulation .
  • Anticancer Properties : Sodium 1H-pyrrolo[2,3-b]pyridine derivatives have shown promise in targeting fibroblast growth factor receptors (FGFRs), which are often overexpressed in tumors. For instance, certain derivatives exhibited potent inhibitory activity against FGFRs with IC50 values ranging from 7 to 712 nM. These compounds were effective in inhibiting the proliferation and inducing apoptosis in breast cancer cell lines .
  • Cell Cycle Modulation : Studies have demonstrated that related compounds can induce cell cycle arrest at specific phases (e.g., G0/G1 or G2/M), leading to increased cytotoxicity against various cancer cell lines .

Case Study: FGFR Inhibition

A study focused on a series of sodium 1H-pyrrolo[2,3-b]pyridine derivatives revealed that compound 4h significantly inhibited the proliferation of breast cancer cells (4T1) and induced apoptosis. The mechanism involved down-regulating matrix metalloproteinase-9 (MMP9) and up-regulating tissue inhibitor of metalloproteinases-2 (TIMP2), indicating its potential for reducing tumor invasion and migration .

Case Study: Antiproliferative Activity

In another investigation, sodium 1H-pyrrolo[2,3-b]pyridine derivatives exhibited cytotoxic effects on colon carcinoma cells (HT-29) at concentrations as low as 150 nM after 24 hours of treatment. The compounds disrupted cell cycle progression and reduced the expression levels of cyclins and cyclin-dependent kinases .

Summary of Biological Activities

The biological activities associated with this compound can be summarized as follows:

  • Inhibition of SGK-1 kinase : Potential therapeutic applications in diseases mediated by SGK-1.
  • Anticancer effects : Targeting FGFRs with significant antiproliferative properties against various cancer cell lines.
  • Cell cycle arrest : Inducing specific phases of cell cycle arrest leading to enhanced cytotoxicity.

Properties

Molecular Formula

C7H5N2NaO2S

Molecular Weight

204.18 g/mol

IUPAC Name

sodium;1H-pyrrolo[2,3-b]pyridine-3-sulfinate

InChI

InChI=1S/C7H6N2O2S.Na/c10-12(11)6-4-9-7-5(6)2-1-3-8-7;/h1-4H,(H,8,9)(H,10,11);/q;+1/p-1

InChI Key

YYUTXJVHUYHUIX-UHFFFAOYSA-M

Canonical SMILES

C1=CC2=C(NC=C2S(=O)[O-])N=C1.[Na+]

Origin of Product

United States

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